Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate
CAS No.: 560088-79-1
Cat. No.: VC2163865
Molecular Formula: C23H44N2O6
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560088-79-1 |
|---|---|
| Molecular Formula | C23H44N2O6 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14) |
| Standard InChI Key | SWUXEYKTUQROOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate exhibits a complex molecular structure featuring a dicyclohexylamine group attached to a bicyclic ester structure. This structure contains a nitrogen atom, oxyethylene linkages, and a carbonyl group, creating a versatile compound with multiple functional groups . The molecular arrangement combines elements of cyclic amides and ethers, which contributes to its utility across various applications.
The compound is characterized by the molecular formula C23H44N2O6 with a molecular weight of 444.6 g/mol. Its structure can be more precisely described as consisting of two primary components: N-cyclohexylcyclohexanamine and 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid . This combination results in a salt form that possesses unique physicochemical properties.
Chemical Identifiers and Physical Properties
The compound's detailed chemical information is presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 560088-79-1 |
| Molecular Formula | C23H44N2O6 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid |
| InChI | InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14) |
| InChIKey | SWUXEYKTUQROOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Appearance | Not specified in available data |
| Purity (Commercial) | ≥95% |
The compound's structural complexity contributes to its specialized applications in various fields. The presence of both hydrophilic and hydrophobic groups within its structure suggests potential surfactant-like properties, while its functional groups provide sites for chemical modifications and interactions with other molecules .
Applications and Uses
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate demonstrates considerable versatility in its applications across multiple scientific and industrial domains. Its unique chemical structure makes it valuable for various purposes, particularly in chemical synthesis and pharmaceutical development.
Chemical Synthesis Applications
The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups and molecular flexibility allow it to participate in various chemical reactions as an intermediate . The compound is particularly valued in organic synthesis pathways where its structural elements can be incorporated into larger molecular architectures.
One of the notable applications is in the preparation of Antibody-Drug Conjugate (ADC) linkers, where the compound's structure provides useful connecting elements between antibodies and therapeutic agents. This application leverages the compound's ability to form stable connections while potentially enabling controlled release mechanisms in drug delivery systems.
Pharmaceutical Applications
In pharmaceutical research and development, Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate plays a role in the synthesis of therapeutic agents. It has been identified as a component in the synthesis of protein degraders and in the preparation of peptide-based drugs such as Semaglutide. The compound's structure allows it to contribute to the stability, solubility, or bioavailability of pharmaceutical formulations.
The presence of the Boc (tert-butyloxycarbonyl) protecting group in the compound makes it particularly useful in peptide synthesis and other pharmaceutical applications where controlled reactivity is essential . The Boc group can protect amine functionalities during multi-step synthesis processes, which is crucial in the development of complex pharmaceutical molecules.
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